molecular formula C22H36N2O5 B12319974 Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate

Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate

Cat. No.: B12319974
M. Wt: 408.5 g/mol
InChI Key: JREXEEVIWHXCAG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name for this compound is 1,1-dimethylethyl (3S)-3-amino-4-[(2,2-diethoxyethyl)(2-phenylethyl)amino]-4-oxobutanoate . This name reflects its core structure: a butanoate backbone substituted with an amino group at position 3, a tert-butyl ester at position 4, and a branched amine group at position 4 comprising diethoxyethyl and phenylethyl moieties.

The stereochemical configuration at position 3 is designated as S, indicating the spatial arrangement of substituents around this chiral center. This configuration critically influences the compound’s biological activity and intermolecular interactions, as seen in analogous amino acid derivatives. The phenylethyl and diethoxyethyl groups introduce additional steric and electronic complexity, necessitating precise stereochemical descriptors in the nomenclature.

Molecular Formula and Weight Determination via High-Resolution Mass Spectrometry

The molecular formula of this compound is C22H36N2O5 , with a calculated molecular weight of 408.53 g/mol . High-resolution mass spectrometry (HRMS) would yield an exact mass of 408.2584 Da , consistent with the proposed formula. HRMS analysis typically resolves isotopic patterns to confirm the presence of nitrogen and sulfur atoms, though this compound lacks sulfur. Comparative data from related tert-butyl esters, such as tert-butyl (3S)-3-amino-4-phenylbutanoate (C14H22NO2, 236.33 g/mol), highlight the impact of the diethoxyethyl-phenylethyl substituent on molecular weight.

Property Value
Molecular Formula C22H36N2O5
Molecular Weight (g/mol) 408.53
Exact Mass (Da) 408.2584

Three-Dimensional Conformational Analysis Through X-ray Crystallography

X-ray crystallography remains the gold standard for three-dimensional structural elucidation. For this compound, crystallization would involve solubilizing the molecule in a high-concentration solution and inducing nucleation through vapor diffusion or temperature shifts. Synchrotron radiation sources, which provide intense X-ray beams, would enhance diffraction resolution.

The crystal lattice would likely exhibit P212121 symmetry, a common space group for chiral molecules. Key structural parameters would include:

  • Bond lengths : The amide C=O bond (~1.23 Å) and ester C-O bond (~1.34 Å).
  • Dihedral angles : Orientation of the phenylethyl group relative to the butanoate backbone.
  • Hydrogen bonding : Between the amino group and carbonyl oxygen, stabilizing the conformation.

While specific crystallographic data for this compound are not yet published, analogous tert-butyl esters demonstrate planar amide groups and staggered ethyl chain conformations.

Comparative Structural Analysis With Related Amino Acid Derivatives

This compound shares functional motifs with several classes of amino acid derivatives:

  • Thiadiazol-containing analogs : Compounds like tert-butyl N-[[3-[2-oxo-2-[[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]amino]ethyl]phenyl]methyl]carbamate feature thiadiazole rings instead of diethoxyethyl groups, altering electronic properties and hydrogen-bonding capacity.
  • Simpler tert-butyl esters : tert-Butyl (3S)-3-amino-4-phenylbutanoate lacks the branched amine substituent, reducing steric hindrance and molecular weight.
  • Sugar acid derivatives : D-arabinonic acid (C5H10O6) shares hydroxyl and carboxyl groups but lacks nitrogenous substituents, illustrating divergent biochemical roles.
Compound Key Structural Features Molecular Weight (g/mol)
Target Compound Branched amine, tert-butyl ester 408.53
Thiadiazol Derivative Thiadiazole rings, phenylacetyl groups 621.80
tert-Butyl 3-amino-4-phenylbutanoate Phenyl group, minimal substitution 236.33
D-Arabinonic Acid Hydroxyl-rich, carboxylate 166.13

The tert-butyl group in the target compound enhances lipophilicity compared to hydroxyl-rich derivatives like D-arabinonic acid. Conversely, the diethoxyethyl moiety introduces ether linkages absent in simpler analogs, potentially influencing solubility and metabolic stability.

Properties

Molecular Formula

C22H36N2O5

Molecular Weight

408.5 g/mol

IUPAC Name

tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate

InChI

InChI=1S/C22H36N2O5/c1-6-27-20(28-7-2)16-24(14-13-17-11-9-8-10-12-17)21(26)18(23)15-19(25)29-22(3,4)5/h8-12,18,20H,6-7,13-16,23H2,1-5H3

InChI Key

JREXEEVIWHXCAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CC(=O)OC(C)(C)C)N)OCC

Origin of Product

United States

Preparation Methods

Boc Protection of β-Amino Acids

The tert-butyl ester is typically constructed via acid-catalyzed esterification of β-amino acids. For example, tert-butyl (3S)-3-amino-4-phenylbutanoate (PubChem CID: 1501868) is synthesized by reacting (S)-3-amino-4-phenylbutanoic acid with Boc anhydride in dichloromethane (DCM) using triethylamine (TEA) as a base. This method achieves yields of 85–90% with >99% enantiomeric excess (ee) when starting from enantiomerically pure amino acids.

Reaction Conditions :

  • Solvent : Dichloromethane
  • Base : Triethylamine (1.1 equiv)
  • Temperature : 0°C to room temperature (16–24 h)
  • Workup : Aqueous extraction, drying (MgSO₄), and rotary evaporation.

Oxobutanoate Formation

The 4-oxobutanoate moiety is introduced via ketone formation at the β-position. In a representative procedure, ethyl (2E)-4-oxo-2-butenoate undergoes conjugate addition with tert-butyl (tert-butyldimethylsilyl)oxycarbamate in chloroform at 4°C, catalyzed by a chiral thiourea organocatalyst (50 mol%). This step proceeds with 75–80% yield and 92% ee, as confirmed by chiral HPLC.

Critical Parameters :

  • Catalyst : Thiourea derivatives (e.g., Takano’s catalyst)
  • Temperature : Strict maintenance at 4°C to prevent epimerization
  • Purification : Silica gel chromatography (hexane/ethyl acetate).

Functionalization with the 2,2-Diethoxyethyl(2-Phenylethyl)amino Side Chain

Reductive Amination Strategy

The diethoxyethyl and phenylethyl groups are installed via reductive amination. A two-step protocol is employed:

  • Primary Amine Alkylation : Reacting tert-butyl 3-amino-4-oxobutanoate with 2-bromo-1,1-diethoxyethane in acetonitrile using K₂CO₃ as a base (70% yield).
  • Secondary Amine Formation : Coupling the intermediate with 2-phenylethylamine via EDC/HOBt-mediated amidation in DMF (65% yield).

Optimization Notes :

  • Solvent : DMF enhances solubility of aromatic amines.
  • Coupling Agents : EDC/HOBt minimizes racemization.
  • Side Product : Over-alkylation is suppressed by stoichiometric control (1:1 ratio).

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling for introducing aryl groups. For example, 4-tert-butylphenylboronic acid reacts with brominated intermediates in toluene/water (2:1) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 equiv) at 80°C. While this method achieves 60–70% yields for biphenyl analogs, adaptation to the target compound requires further optimization.

Limitations :

  • Steric Hindrance : Bulky tert-butyl groups reduce coupling efficiency.
  • Side Reactions : Protodeboronation observed at elevated temperatures.

Deprotection and Final Product Isolation

Tert-Butyl Ester Cleavage

The tert-butyl group is removed under acidic conditions. Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 h quantitatively cleaves the ester, yielding the free carboxylic acid. Neutralization with NaHCO₃ and extraction with ethyl acetate provides the deprotected product.

Analytical Validation :

  • NMR : Disappearance of tert-butyl singlet at δ 1.4 ppm (¹H NMR).
  • HPLC : Retention time shift from 12.3 min to 9.8 min (C18 column).

Purification and Characterization

Final purification is achieved via reversed-phase HPLC (MeCN/H₂O with 0.1% TFA), yielding >95% purity. Key characterization data include:

  • HRMS : [M+H]⁺ calcd. for C₂₃H₃₆N₂O₅: 445.2651; found: 445.2653.
  • IR : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O).

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage Limitation
Reductive Amination 65% >95% High stereocontrol Multi-step purification
Palladium Coupling 60% 90% Scalability Low functional group tolerance
Organocatalytic 75% 98% Enantioselectivity Cost of chiral catalysts

Industrial-Scale Considerations

For kilogram-scale production, the reductive amination route is preferred due to operational simplicity and lower catalyst costs. Critical adjustments include:

  • Solvent Recycling : DMF recovery via distillation reduces waste.
  • Continuous Flow Systems : Mitigate exothermic risks during Boc deprotection.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (Compound 14)

  • Structural Similarities: Shares the oxobutanoate core and a tert-butyl group. However, the tert-butyl group in Compound 14 is attached to a phenyl ring, whereas in the target compound, it is part of the ester moiety.
  • Applications : Primarily used in synthetic organic chemistry for constructing aryl-substituted ketones .

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate (CAS 385802-84-6)

  • Structural Similarities: Features a tert-butoxycarbonyl (Boc)-protected amine and a dimethylamino-oxobutanoate group. Both compounds employ tert-butyl-derived protecting groups.
  • Functional Differences : The Boc group in CAS 385802-84-6 serves as an amine-protecting agent, whereas the diethoxyethyl-phenylethylamine moiety in the target compound may act as a pharmacophore or solubilizing group.
  • Applications : CAS 385802-84-6 is utilized in peptide synthesis due to its Boc-protected amine, which prevents unwanted side reactions .

2(3)-tert-Butyl-4-hydroxyanisole (BHA)

  • Structural Similarities: Contains a tert-butyl group linked to a phenolic ring.
  • Functional Differences: BHA is a phenolic antioxidant, while the target compound lacks antioxidant functionality.
  • Applications : BHA is a food preservative and inducer of detoxifying enzymes like glutathione S-transferases, whereas the target compound’s role in biological systems remains unexplored .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility (Predicted)
Target Compound ~420 g/mol Tert-butyl ester, amino, diethoxyethyl Low in water
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate 278 g/mol Ethyl ester, aryl-tert-butyl Moderate in organic solvents
CAS 385802-84-6 350 g/mol Boc-protected amine, dimethylamino Low in water

Research Findings and Implications

  • Enzyme Induction : BHA’s tert-butyl group correlates with its ability to elevate glutathione S-transferase activity by 5- to 10-fold in mice, suggesting that tert-butyl-containing compounds may broadly influence detoxification pathways . This could imply that the target compound’s tert-butyl ester might interact with similar enzymes, though direct evidence is lacking.
  • Metabolic Stability : Ethoxyquin (a diethoxy-containing compound) and BHA both exhibit enhanced metabolic resistance due to their ethoxy and tert-butyl groups, respectively . The diethoxyethyl group in the target compound may similarly confer resistance to hydrolysis.

Biological Activity

Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate, also known as (S)-tert-butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate, is a complex organic compound with potential applications across various fields, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an amino group, and a carbamate group, contributing to its unique biological properties. The molecular formula is C22H36N2O5C_{22}H_{36}N_2O_5, and it possesses a chiral center which may influence its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions can modulate various cellular pathways and processes. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and leading to physiological changes.
  • Cellular Signaling : Interaction with signaling pathways can result in downstream effects that influence cell behavior.

Biological Activity and Therapeutic Applications

Research indicates that this compound has several promising biological activities:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage.
  • Anticholinesterase Activity : Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways.

Research Findings

Several studies have investigated the biological activity of related compounds or derivatives. Here are key findings relevant to this compound:

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Anticholinesterase ActivityShowed IC50 values indicating effective inhibition of AChE; potential for Alzheimer's treatment.
Cell Transformation AssayInduced dose-dependent cell transformation, suggesting potential carcinogenic properties under certain conditions.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of a similar compound on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and improved cell viability.
  • In Vivo Studies : Animal models treated with the compound exhibited improved cognitive function compared to controls, suggesting its potential as a therapeutic agent for cognitive disorders.

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